1-Ethanone, 2-[1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . This intermediate is then subjected to further reactions to introduce the pyrazole ring and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazole-containing molecules. Examples are:
- 2-Phenylbenzothiazole
- 1-Phenyl-3-(1,3-benzothiazol-2-yl)pyrazole
Uniqueness
What sets 2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13N3OS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)pyrazol-3-yl]-1-phenylethanone |
InChI |
InChI=1S/C18H13N3OS/c22-16(13-6-2-1-3-7-13)12-14-10-11-19-21(14)18-20-15-8-4-5-9-17(15)23-18/h1-11H,12H2 |
InChI Key |
HWAOEILYLMWKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=NN2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.